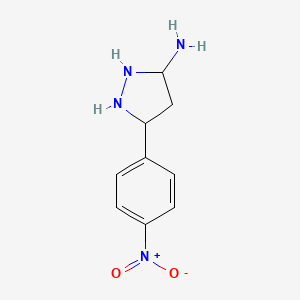

5-(4-Nitrophenyl)pyrazolidin-3-amine

Description

5-(4-Nitrophenyl)pyrazolidin-3-amine is a heterocyclic compound featuring a pyrazolidine core (a saturated five-membered ring with two adjacent nitrogen atoms) substituted with a 4-nitrophenyl group at position 5 and an amine group at position 3. For instance, nitrophenyl derivatives are frequently explored for antimicrobial activity, as seen in pyrazole- and benzoxazine-based compounds . Accurate nomenclature, such as distinguishing between ortho-, meta-, and para-substituted nitrophenyl groups, is critical, as highlighted in pharmacopeial revisions .

Properties

Molecular Formula |

C9H12N4O2 |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

5-(4-nitrophenyl)pyrazolidin-3-amine |

InChI |

InChI=1S/C9H12N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-4,8-9,11-12H,5,10H2 |

InChI Key |

GRXVJAHYYFEHGT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NNC1N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazolidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 5-(4-Nitrophenyl)pyrazolidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-Aminophenyl)pyrazolidin-3-amine.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of N-substituted pyrazolidin-3-amines.

Scientific Research Applications

5-(4-Nitrophenyl)pyrazolidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug discovery and development due to its bioactive properties.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Structural Analogues: Nitrophenyl-Substituted Heterocycles

Compounds bearing nitrophenyl substituents on diverse heterocyclic backbones exhibit distinct thermodynamic and functional behaviors.

Table 1: Thermodynamic Properties of 5-(Nitrophenyl)furan-2-carbaldehydes

| Compound | ΔsubH° (kJ/mol) | ΔsubS° (J/mol·K) | ΔsubG° (kJ/mol) |

|---|---|---|---|

| 5-(2-Nitrophenyl)furan-2-carbaldehyde | 98.3 ± 1.2 | 212 ± 3 | 34.1 ± 0.8 |

| 5-(3-Nitrophenyl)furan-2-carbaldehyde | 101.5 ± 1.5 | 220 ± 4 | 36.2 ± 1.0 |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 105.2 ± 1.3 | 228 ± 3 | 38.9 ± 0.9 |

Data derived from Knudsen effusion and calorimetry studies .

Key Observations :

- The para-substituted 4-nitrophenyl derivative exhibits higher sublimation enthalpy (ΔsubH°) and entropy (ΔsubS°) compared to ortho and meta isomers, likely due to enhanced molecular symmetry and packing efficiency .

- Such thermodynamic stability may influence purification and synthetic optimization strategies for 5-(4-nitrophenyl)pyrazolidin-3-amine.

Bioactive Nitrophenyl Derivatives: Antimicrobial Activity

Pyrazole and benzoxazine derivatives with 4-nitrophenyl groups demonstrate notable antimicrobial effects.

Table 2: Antimicrobial Activity of Selected Nitrophenyl Heterocycles

| Compound | Target Microbe | Inhibition (%) | Concentration (μg/ml) |

|---|---|---|---|

| 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol | Acinetobacter baumannii | 43 | 32 |

| 6,8-diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 27 | 32 |

| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Significant | 32 |

Key Observations :

- The 4-nitrophenyl moiety enhances activity against Gram-negative bacteria (A. baumannii), likely by improving membrane penetration or target binding .

- Structural features like spirocyclic systems (e.g., benzoxazine derivatives) modulate specificity, suggesting that the pyrazolidine core in 5-(4-nitrophenyl)pyrazolidin-3-amine could be optimized for targeted antimicrobial effects.

Toxicity Considerations: Nitrophenyl-Containing Probes

The tetrazolium salt INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) is toxic to prokaryotic cells, limiting its utility in respiration assays . This underscores a critical balance between bioactivity and cytotoxicity in nitrophenyl derivatives. While 5-(4-nitrophenyl)pyrazolidin-3-amine’s toxicity profile remains uncharacterized, structural parallels to INT suggest the need for careful evaluation in biological applications.

Amine-Functionalized Heterocycles: Substituent Effects

N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () shares functional similarities with the target compound, including an aromatic amine and halogen/methoxy substituents. Key differences include:

- Electron-withdrawing vs. electron-donating groups : The 4-nitrophenyl group (strong electron-withdrawing) may enhance reactivity compared to chlorophenyl or methoxyphenyl groups.

- Ring saturation : The pyrazolidine core (saturated) in 5-(4-nitrophenyl)pyrazolidin-3-amine could confer greater conformational flexibility than rigid pyrazolo-pyrimidine systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.